molecular formula C10H16O B14729660 1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol CAS No. 12758-51-9

1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol

Cat. No.: B14729660
CAS No.: 12758-51-9
M. Wt: 152.23 g/mol
InChI Key: DCMCIHSIJLTARL-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol is a chemical compound with the molecular formula C₁₀H₁₈O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the octahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene derivatives under specific conditions. The hydrogenation process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature to achieve the desired reduction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient conversion of naphthalene derivatives to the target compound. The use of advanced catalytic systems and optimized reaction conditions enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,4a,5,6,7-Octahydronaphthalen-1-ol is unique due to its specific structural configuration and the presence of the hydroxyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial processes .

Properties

CAS No.

12758-51-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol

InChI

InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h6,8,10-11H,1-5,7H2

InChI Key

DCMCIHSIJLTARL-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(C1)CCCC2O

Origin of Product

United States

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